molecular formula C17H17NOS B12548755 10H-Phenothiazine-3-carboxaldehyde, 10-butyl- CAS No. 182961-53-1

10H-Phenothiazine-3-carboxaldehyde, 10-butyl-

Cat. No.: B12548755
CAS No.: 182961-53-1
M. Wt: 283.4 g/mol
InChI Key: BPMJEQGEJQHGCZ-UHFFFAOYSA-N
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Description

10H-Phenothiazine-3-carboxaldehyde, 10-butyl- is a derivative of phenothiazine, a heterocyclic compound containing sulfur and nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10H-Phenothiazine-3-carboxaldehyde, 10-butyl- typically involves the formylation of phenothiazine derivatives. One common method is the Vilsmeier-Haack reaction, where phenothiazine is reacted with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 3-position. The butyl group can be introduced through alkylation reactions using butyl halides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

10H-Phenothiazine-3-carboxaldehyde, 10-butyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

10H-Phenothiazine-3-carboxaldehyde, 10-butyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10H-Phenothiazine-3-carboxaldehyde, 10-butyl- involves its interaction with molecular targets and pathways. The compound can act as an electron donor or acceptor, participating in redox reactions. It can also interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10H-Phenothiazine-3-carboxaldehyde, 10-butyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the butyl group can affect the compound’s solubility, stability, and interaction with other molecules .

Properties

CAS No.

182961-53-1

Molecular Formula

C17H17NOS

Molecular Weight

283.4 g/mol

IUPAC Name

10-butylphenothiazine-3-carbaldehyde

InChI

InChI=1S/C17H17NOS/c1-2-3-10-18-14-6-4-5-7-16(14)20-17-11-13(12-19)8-9-15(17)18/h4-9,11-12H,2-3,10H2,1H3

InChI Key

BPMJEQGEJQHGCZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)C=O)SC3=CC=CC=C31

Origin of Product

United States

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